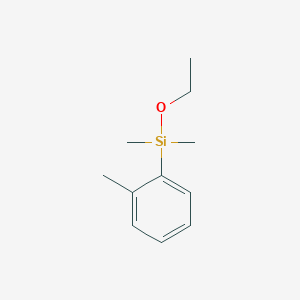

Ethoxy(dimethyl)(2-methylphenyl)silane

Description

Properties

CAS No. |

102992-82-5 |

|---|---|

Molecular Formula |

C11H18OSi |

Molecular Weight |

194.34 g/mol |

IUPAC Name |

ethoxy-dimethyl-(2-methylphenyl)silane |

InChI |

InChI=1S/C11H18OSi/c1-5-12-13(3,4)11-9-7-6-8-10(11)2/h6-9H,5H2,1-4H3 |

InChI Key |

OSYPLQKFKSOBMX-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](C)(C)C1=CC=CC=C1C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Precursor Selection

The Grignard reagent approach is a cornerstone in organosilicon chemistry for introducing aryl groups to silicon. As demonstrated in U.S. Patent 4,748,262, phenyl dimethyl carbinyl magnesium halides (e.g., PhMe₂C·MgY) react with chlorosilanes to form tertiary-substituted silanes. For Ethoxy(dimethyl)(2-methylphenyl)silane, a tailored Grignard reagent—2-methylphenyl magnesium bromide—can displace chloride from dimethylethoxychlorosilane (ClSi(OEt)(CH₃)₂).

The reaction proceeds under inert conditions (nitrogen/argon) in anhydrous ether or hydrocarbon solvents at 30–100°C. Critical considerations include:

- Steric effects : The 2-methylphenyl group’s ortho-substitution may hinder nucleophilic attack, necessitating elevated temperatures or prolonged reaction times.

- Byproduct formation : Competing reactions, such as Wurtz coupling or reagent decomposition, are mitigated by controlled reagent addition and stoichiometry.

Experimental Protocol and Optimization

A representative synthesis involves:

- Grignard reagent preparation : 2-methylbromobenzene reacts with magnesium turnings in tetrahydrofuran (THF) at reflux.

- Silane precursor reaction : The Grignard reagent is added dropwise to dimethylethoxychlorosilane in THF at 50°C for 12 hours.

- Workup : Hydrolysis with ammonium chloride, extraction with diethyl ether, and distillation under reduced pressure yield the product.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 68–75% | |

| Reaction Temperature | 50°C | |

| Solvent | Tetrahydrofuran |

This method’s scalability is limited by the moisture sensitivity of Grignard reagents and the need for rigorous exclusion of oxygen.

Cobalt-Catalyzed Dehydrogenative Coupling

Catalytic System Development

Recent advances in transition-metal catalysis enable Si–O bond formation under mild conditions. Szafoni et al. reported a cobalt-catalyzed (PNP-Co) protocol for synthesizing siloxanes via dehydrogenative coupling between silanols and hydrosilanes. Adapting this method, Ethoxy(dimethyl)(2-methylphenyl)silane could be synthesized through:

Advantages and Limitations

Advantages :

- Chemoselectivity : The cobalt catalyst minimizes side reactions, such as over-oxidation or Si–C cleavage.

- Functional group tolerance : Ethers and aryl groups remain intact under reaction conditions.

Limitations :

- Substrate availability : 2-Methylphenylsilane must be pre-synthesized via hydrosilylation or Grignard methods.

- Yield variability : Reported yields for analogous siloxanes range from 60% to 77%.

Continuous-Flow Alkoxy Exchange

Process Intensification Strategy

CN Patent 1,169,813C describes a continuous-flow method for methyldimethoxysilane production, leveraging methyltrimethoxy silane and dimethyl dichlorosilane (DMCS). For Ethoxy(dimethyl)(2-methylphenyl)silane, this approach can be modified to incorporate ethoxy groups via alkoxy exchange:

Byproduct Management and Yield Enhancement

- Low-boiling components (e.g., methanol, chlorosilanes) are condensed at −10°C and recycled.

- High-boiling byproducts (e.g., oligomeric siloxanes) are removed via fractional distillation.

Performance Metrics :

| Metric | Value | Source |

|---|---|---|

| Residence Time | 15–30 minutes | |

| Conversion | >85% | |

| Purity | 95–98% |

Comparative Analysis of Synthesis Routes

Yield and Scalability

| Method | Yield | Scalability | Key Challenge |

|---|---|---|---|

| Grignard Reagent | 68–75% | Moderate | Moisture sensitivity |

| Cobalt Catalysis | 60–77% | High | Catalyst cost |

| Continuous-Flow | >85% | High | Equipment complexity |

Economic and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions: Ethoxy(dimethyl)(2-methylphenyl)silane undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, the ethoxy group can be hydrolyzed to form silanols.

Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions.

Condensation: Acidic or basic catalysts.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed:

Hydrolysis: Silanols and ethanol.

Condensation: Siloxanes.

Substitution: Depending on the substituent, various organosilicon compounds.

Scientific Research Applications

Ethoxy(dimethyl)(2-methylphenyl)silane has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethoxy(dimethyl)(2-methylphenyl)silane involves its ability to form stable bonds with both organic and inorganic materials. The silicon atom can form strong covalent bonds with oxygen, carbon, and other elements, making it a versatile compound for various applications. The ethoxy group can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds, contributing to the compound’s stability and functionality .

Comparison with Similar Compounds

Comparative Analysis with Similar Silanes

The reactivity, stability, and applications of Ethoxy(dimethyl)(2-methylphenyl)silane are influenced by its substituents. Below is a detailed comparison with structurally related silanes:

Functional Group Composition and Reactivity

Key Observations :

- Ethoxy Group Density : Compounds with more ethoxy groups (e.g., TESPT, APTES) exhibit faster hydrolysis and stronger substrate adhesion. Ethoxy(dimethyl)(2-methylphenyl)silane’s single ethoxy group limits its condensation speed compared to tri- or di-ethoxy silanes but reduces moisture sensitivity .

- Steric Effects: Bulky substituents like phenyl or 2-methylphenyl (in the target compound) slow hydrolysis and reduce silanol formation efficiency. For example, Diphenyldiethoxysilane retains residual ethoxy groups even after prolonged hydrolysis due to steric shielding .

Rubber and Polymer Compatibility

- Ethoxy(dimethyl)(2-methylphenyl)silane : Demonstrates moderate compatibility with styrene-butadiene rubber (SBR). Its aryl group improves thermal resistance but provides lower chemically bound rubber content compared to TESPT, which releases free sulfur for crosslinking .

- TESPT : Achieves 15–20% higher bound rubber content in silica-reinforced natural rubber due to its dual ethoxy and tetrasulfide functionalities .

- NXT Silane (3-octanoylthio-1-propyltriethoxysilane): Offers comparable tensile properties to the target compound but requires higher curing temperatures .

Surface Modification and Corrosion Resistance

- KH560 (Glycidoxypropyltrimethoxysilane) : Outperforms Ethoxy(dimethyl)(2-methylphenyl)silane in corrosion protection for magnesium alloys due to its three methoxy groups and epoxy functionality, enabling denser film formation .

- DTMS (Dodecyltrimethoxysilane): Provides superior hydrophobicity but inferior adhesion to inorganic substrates due to its long alkyl chain .

Hydrolytic Stability in Physiological Conditions

Structural Influence on Condensation and Byproduct Formation

- Residual Ethoxy Groups : Silanes like BTH_A (anchored with long-chain silanes) show incomplete hydrolysis, evidenced by ¹³C NMR signals at 60 ppm (ethoxy –CH₂) and 19 ppm (ethoxy –CH₃) . Ethoxy(dimethyl)(2-methylphenyl)silane’s simpler structure reduces such residues.

- Steric vs. Electronic Effects : In BTH_T, steric hindrance from organic chains reduces silane anchoring efficiency by 30–40% compared to the target compound .

Q & A

Basic: What synthetic routes and characterization methods are recommended for Ethoxy(dimethyl)(2-methylphenyl)silane?

Answer:

Synthesis typically involves the reaction of chlorodimethyl(2-methylphenyl)silane with ethanol under controlled anhydrous conditions to replace the chloride with an ethoxy group . Characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) to confirm substituent arrangement and purity. Fourier-transform infrared (FTIR) spectroscopy is critical for identifying Si-O-Ethoxy (≈1,080 cm⁻¹) and Si-C (≈750 cm⁻¹) bonds. X-ray photoelectron spectroscopy (XPS) can validate silicon oxidation states (binding energy ~102 eV for Si-O bonds) and surface composition .

Basic: How does hydrolysis time influence the compound’s efficacy as a coupling agent?

Answer:

Hydrolysis kinetics directly impact silane reactivity. Ethoxy(dimethyl)(2-methylphenyl)silane undergoes hydrolysis in ethanol-water solutions, with prolonged shaking (≥24 hours) improving homogeneity by reducing insoluble silane droplets. Extended hydrolysis (48–72 hours) enhances solution stability, as observed via dynamic light scattering (DLS), but may delay condensation. Optimal hydrolysis time depends on ethanol content: high ethanol (≥90%) slows hydrolysis, requiring longer agitation to achieve uniform films .

Advanced: How do reaction conditions affect regioselectivity in transition metal-catalyzed reactions involving this silane?

Answer:

Catalyst choice and silane stoichiometry significantly influence regioselectivity. For example, Cp*Ru(CH₃CN)₃PF₆ (5 mol%) promotes cyclic siloxane formation (40% yield), whereas excess silane reduces yield (20%) due to competing side reactions. Lower catalyst loading (e.g., CpRu(CH₃CN)₃PF₆) favors acyclic products. Mechanistic studies suggest steric hindrance from the 2-methylphenyl group directs regioselectivity, validated by density functional theory (DFT) calculations .

Advanced: What methodologies best analyze interfacial bonding between hydrolyzed silane and substrates like cellulose?

Answer:

XPS and FTIR are critical for probing interfacial bonds. XPS reveals Si-O-Cellulose bonds via shifts in Si 2p binding energy (>102.5 eV) compared to unreacted silane (≈101.5 eV). FTIR in diffuse reflectance mode (DRIFTS) identifies hydrogen bonding between silanol groups and cellulose hydroxyls (broad O-H stretch at 3,300 cm⁻¹). Atomic force microscopy (AFM) adhesion mapping further quantifies bond strength at the nanoscale .

Basic: What solvent systems and storage conditions optimize silane stability for experimental use?

Answer:

Anhydrous ethanol or tetrahydrofuran (THF) are preferred solvents due to compatibility with ethoxy groups. For hydrolysis, ethanol-water mixtures (70:30 v/v) are standard, with pH adjusted to 4–5 using acetic acid to balance hydrolysis and condensation rates. Storage under inert gas (N₂/Ar) at –20°C prevents premature hydrolysis. Purity should be monitored via gas chromatography (GC) to detect degradation byproducts like dimethylsilanol .

Advanced: How do spectroscopic techniques differentiate hydrolyzed vs. condensed silane phases on substrates?

Answer:

Solid-state ²⁹Si NMR distinguishes hydrolysis (T¹/T² resonances for mono-/di-silanol) from condensation (Q³/Q⁴ for cross-linked SiO₂). Raman spectroscopy identifies Si-O-Si network vibrations (≈490 cm⁻¹) in condensed phases. Ellipsometry quantifies film thickness, correlating with hydrolysis extent, while contact angle measurements track hydrophobicity changes (θ >90° for condensed films vs. θ <60° for hydrolyzed layers) .

Advanced: What strategies mitigate interfacial defects in silane-modified composite materials?

Answer:

Pre-treatment of substrates (e.g., plasma oxidation for metals or alkali treatment for fibers) enhances silane adhesion by increasing surface hydroxyl density. Gradient hydrolysis—using stepwise ethanol-water ratios—reduces internal stress in films. Atomic layer deposition (ALD) of seed layers (e.g., Al₂O₃) improves silane uniformity, validated by scanning electron microscopy (SEM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.